Nickel diperchlorate hexahydrate
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Overview
Description
Nickel diperchlorate hexahydrate is a chemical compound that has gained significant attention in the scientific research community. It is a highly water-soluble compound that has been studied for its potential applications in various fields, including catalysis, electrochemistry, and material science.
Scientific Research Applications
Lewis Acid and Precursor Applications
Nickel diperchlorate hexahydrate is recognized for its use as a Lewis acid. It also serves as a precursor to other chiral Lewis acids. This compound is typically supplied in a crystalline form and can be prepared by heating perchloric acid with nickel (II) chloride in water. It's important to handle this compound with care, as perchlorates are potentially explosive and should be avoided in contact with heat and reducing agents (Roman, 2013).
Crystal Structure Analysis
Research on the crystal structure of nickel(II) diperchlorate complexes has been conducted, such as the study of hexakis(di-isopropylthiourea)nickel(II) diperchlorate. This compound crystallizes in a specific space group with two molecules in a unit cell, indicating the coordination of bulky ligands to nickel and a distortion from ideal octahedral geometry. This study also highlighted weak intermolecular hydrogen bonds between the perchlorate group and thioamide nitrogen atoms (Bentley & Waters, 1974).
Antifungal Activities
Nickel(II) diperchlorate complexes have been evaluated for their antifungal activities against phytopathogenic fungi. These studies provide insights into the biological applications of such complexes (Palit et al., 2021).
Coordination Chemistry
The coordination chemistry of nickel(II) diperchlorate with various ligands has been extensively studied. These studies offer valuable information on the molecular structure, coordination, and reactivity of nickel complexes, contributing to a deeper understanding of their chemical properties and potential applications (Waters & Whittle, 1972).
Chemical Reactions
Nickel diperchlorate hexahydrate's role in chemical reactions, such as hydrodechlorination, has been explored. For instance, nickel-iron nanoparticles have been studied for their ability to dehalogenate trichloroethylene, with nickel catalyzing the hydrodechlorination process (Schrick et al., 2002).
Energy Storage and Conversion
Nickel (oxy)hydroxide-based materials, closely related to nickel diperchlorate hexahydrate, are widely used in energy storage and conversion devices. Their dynamic nature under electrochemical conditions has been a subject of study, offering insights into improving reaction kinetics and efficiencies in such applications (Deng et al., 2017).
properties
IUPAC Name |
methane;nickel(2+);diperchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CH4.2ClHO4.Ni/c;;;;;;2*2-1(3,4)5;/h6*1H4;2*(H,2,3,4,5);/q;;;;;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPPTBKPEOUCMN-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.C.C.C.C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H24Cl2NiO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel diperchlorate hexahydrate | |
CAS RN |
13520-61-1 |
Source
|
Record name | Perchloric acid, nickel(2+) salt, hexahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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